(R)-Ethyl 4-((3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
Overview
Description
The compound (R)-Ethyl 4-((3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
is a complex organic molecule. It is a derivative of a steroid structure, specifically a cyclopenta[a]phenanthrene, which is a common core structure in many biologically active molecules .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple chiral centers indicated by the R and S designations in the name. It includes a cyclopenta[a]phenanthrene core, which is a fused ring system common to steroids . The compound also contains hydroxy (-OH) and ethyl ester (-COOC2H5) functional groups .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on the reaction conditions and the specific reagents used. The hydroxy and ester functional groups could potentially be sites of reactivity. For instance, the hydroxy groups could potentially undergo substitution or elimination reactions, while the ester group could undergo hydrolysis or reduction reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Steroid derivatives like this one are typically solid at room temperature, and their solubility would depend on the specific functional groups present .
Scientific Research Applications
Liquid Crystal Dimers and Twist-Bend Nematic Phase
Research on methylene-linked liquid crystal dimers, such as those with complex chemical structures similar to the query compound, explores their transitional properties and applications in creating advanced materials with specific optical and electronic properties. These dimers exhibit unique mesophases, including a twist-bend nematic phase, which could have implications for developing new types of displays and optical devices (Henderson & Imrie, 2011).
Bioremediation and Environmental Chemistry
Compounds with complex molecular structures are often studied for their interactions with biological systems and their potential environmental impact. For instance, research on the bioremediation of polycyclic aromatic hydrocarbons using bacterial strains highlights the importance of understanding chemical degradation pathways and their implications for environmental health (Qutob et al., 2022).
Flame Retardants and Public Health
The study of novel brominated flame retardants, including their occurrence in indoor air, dust, consumer goods, and food, illustrates the need for research into the health and environmental effects of complex chemicals used in consumer products. This research informs regulatory decisions and risk assessments to protect public health and the environment (Zuiderveen et al., 2020).
Organic Thermoelectric Materials
Investigations into organic thermoelectric materials, such as Poly(3,4-ethylenedioxythiophene) (PEDOT), showcase the potential of organic compounds in renewable energy technologies. These materials offer promising applications in energy conversion and have the potential to impact future sustainable energy solutions (Yue & Xu, 2012).
Safety And Hazards
Future Directions
The future research directions for this compound could be numerous, depending on its biological activity. If it is found to have therapeutic properties, it could be further developed as a pharmaceutical drug. Alternatively, if it has unique chemical reactivity, it could be used as a synthetic intermediate in the preparation of other complex molecules .
properties
IUPAC Name |
ethyl 4-[(10S,13R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O4/c1-5-30-24(29)11-6-16(2)20-9-10-21-19-8-7-17-14-18(27)12-13-25(17,3)22(19)15-23(28)26(20,21)4/h16-23,27-28H,5-15H2,1-4H3/t16?,17?,18?,19?,20?,21?,22?,23?,25-,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVNCIMEWULGEX-INWVEICNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCC(C)C1CCC2[C@@]1(C(CC3C2CCC4[C@@]3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 146159535 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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